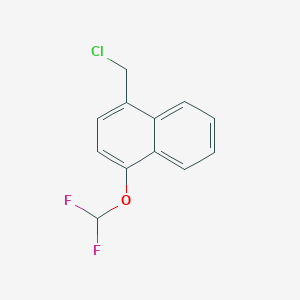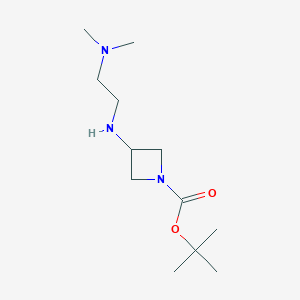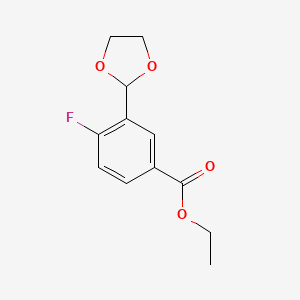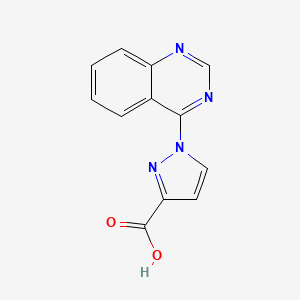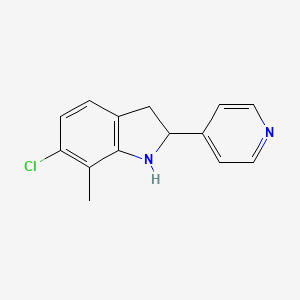
Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a chloro group at the 5th position, a cyano group at the 7th position, and an ethyl ester at the 2nd position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The indole ring can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of the chloro and cyano groups can influence its binding affinity to enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-chloro-2-indolecarboxylate: Similar structure but lacks the cyano group at the 7th position.
Ethyl 5-bromo-1H-indole-2-carboxylate: Similar structure but has a bromo group instead of a chloro group.
Ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate: Similar structure but has a methyl group instead of a cyano group.
Uniqueness
Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate is unique due to the presence of both the chloro and cyano groups, which can significantly influence its chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H9ClN2O2 |
|---|---|
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H9ClN2O2/c1-2-17-12(16)10-5-7-3-9(13)4-8(6-14)11(7)15-10/h3-5,15H,2H2,1H3 |
Clé InChI |
BQGHRUCZPNLILA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


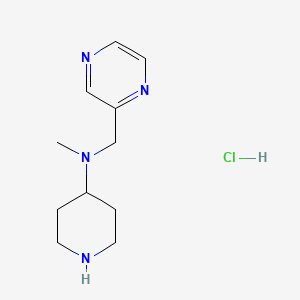
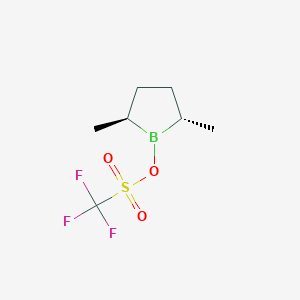
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-](/img/structure/B11867321.png)
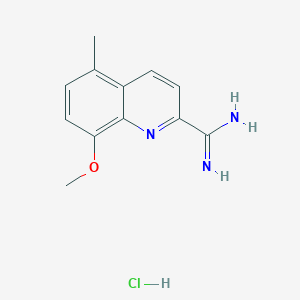
![2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate](/img/structure/B11867335.png)

